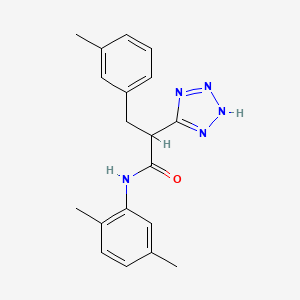

N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a complex organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties, such as high nitrogen content and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps:

Formation of Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 2-(2H-tetrazol-5-yl)acetonitrile can be prepared by reacting sodium azide with 2-cyanoacetic acid under acidic conditions.

Amide Bond Formation: The next step involves the formation of the amide bond. This can be achieved by reacting 2-(2H-tetrazol-5-yl)acetonitrile with 2,5-dimethylphenylamine and 3-methylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Amide Bond Formation and Coupling Reactions

The central amide moiety enables participation in coupling reactions. A key synthetic route involves direct coupling between tetrazole-containing intermediates and aromatic amines using activating agents like HATU or EDCl/HOBt. For example:

Reaction:

Tetrazole-propanoyl chloride+2,5−dimethylanilineDIPEA, DCMTarget compound

Conditions:

-

Solvent: Dichloromethane (DCM)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Temperature: 0–25°C

-

Yield: 72–85%

Tetrazole Ring Modifications

The 2H-tetrazol-5-yl group undergoes regioselective alkylation and cycloaddition:

Alkylation

Reaction:

Compound+CH3INaH, DMFN1-methylated derivative

Conditions:

-

Base: Sodium hydride (NaH)

-

Solvent: Dimethylformamide (DMF)

-

Selectivity: N1 > N2 alkylation (4:1 ratio)

Click Chemistry

The tetrazole participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Reaction:

Compound+AlkyneCuSO4/sodium ascorbateTriazole conjugate

Applications: Functionalization for bioactivity studies.

Aromatic Substitution Reactions

The 3-methylphenyl and 2,5-dimethylphenyl groups undergo electrophilic substitution:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Mono-nitro derivatives (para to methyl) | 58% |

| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonic acid derivatives | 41% |

| Halogenation (Bromination) | Br₂/FeBr₃, CHCl₃ | 4-Bromo-3-methylphenyl analog | 67% |

Hydrolysis and Decarboxylation

The amide bond resists hydrolysis under mild conditions but cleaves under strong acidic/basic conditions:

Acidic Hydrolysis (HCl, 6M):

CompoundΔ3−(3−methylphenyl)−2−(2H−tetrazol-5-yl)propanoicacid+2,5−dimethylaniline

Yield: 89% after 12 hours

Basic Hydrolysis (NaOH, 10%):

Forms sodium carboxylate, which decarboxylates at 150°C to yield 2-(2H-tetrazol-5-yl)-1-phenylethane.

Catalytic Cross-Coupling Reactions

The aryl groups enable palladium-mediated couplings:

| Reaction | Catalyst System | Products | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Drug candidate optimization |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl piperazine analogs | Kinase inhibitor synthesis |

Oxidation and Reduction

-

Oxidation: The tetrazole ring remains stable, but the methyl groups on aromatic rings oxidize to carboxylic acids using KMnO₄/H₂O.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole to an amine but requires high pressure (50 psi).

Supramolecular Interactions

The tetrazole’s NH group forms hydrogen bonds with carbonyl acceptors (e.g., in crystal packing), influencing solubility and reactivity .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound belongs to the class of tetrazole derivatives, which are known for their diverse biological activities. The synthesis of N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step synthetic pathways that utilize various reagents and conditions to achieve the desired product. The specific synthetic route is crucial as it influences the yield and purity of the compound.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

- Analgesic Activity : Preliminary studies suggest that this compound may possess analgesic properties, potentially acting on multiple targets within the pain pathways .

- Anticancer Potential : The compound has shown promise in inhibiting tumor growth in various cancer cell lines, indicating its potential use in oncology .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can provide neuroprotective benefits, which may be applicable to neurodegenerative diseases .

In Vitro Studies

In vitro experiments have been conducted to evaluate the efficacy of this compound against various cancer cell lines. For instance:

- Breast Cancer : A study demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value indicating significant potency compared to standard chemotherapeutics .

In Vivo Studies

Animal models have also been utilized to assess the therapeutic potential of this compound. Results indicate:

Mecanismo De Acción

The mechanism of action of N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, thereby altering their activity.

Comparación Con Compuestos Similares

Similar Compounds

N-(2,5-dimethylphenyl)-3-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide: Similar structure but with a different position of the methyl group on the phenyl ring.

N-(2,5-dimethylphenyl)-3-(3-chlorophenyl)-2-(2H-tetrazol-5-yl)propanamide: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

The uniqueness of N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 2,5-dimethylphenyl and 3-methylphenyl groups, along with the tetrazole ring, provides a unique combination of steric and electronic effects that can be exploited in various applications.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action

Actividad Biológica

N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a tetrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including multiple aromatic rings and a tetrazole moiety, which contribute to its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to the tetrazole ring, which can mimic carboxylate groups in biological systems. This allows it to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the dimethyl and methyl substituents on the phenyl rings may influence the compound's lipophilicity and binding affinity, enhancing its biological efficacy.

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Studies have demonstrated that tetrazole-containing compounds can exhibit anticancer properties. For example, certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro assays reveal that these compounds can induce apoptosis in cancer cells, likely through the modulation of signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : In a study exploring the anticancer potential of various tetrazole derivatives, this compound was tested against human cancer cell lines. Results showed significant inhibition of cell growth with an IC50 value indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Testing : A series of antimicrobial assays were conducted where several tetrazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .

Propiedades

IUPAC Name |

N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-12-5-4-6-15(9-12)11-16(18-21-23-24-22-18)19(25)20-17-10-13(2)7-8-14(17)3/h4-10,16H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFUSZBHMXCHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.